4-Carboxymethyl-6,7-methylenedioxycoumarin
Overview
Description
4-Carboxymethyl-6,7-methylenedioxycoumarin (CAS 97744-77-9) is a heterocyclic organic compound . It is a biomedical chemical that has extensive applications in scientific research and diagnostics . The IUPAC name for this compound is 2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H8O6 . Its molecular weight is 248.19 g/mol . The compound’s structure includes a coumarin core, which is a benzopyrone, that is, a fused benzene and pyrone ring .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a topological polar surface area of 82.1 Ų and a complexity of 415 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is light-sensitive .Scientific Research Applications
Antioxidant and Cytotoxic Properties
Coumarins, including derivatives like 4-Carboxymethyl-6,7-methylenedioxycoumarin, have been studied for their cytotoxic and antioxidant properties. For instance, a study synthesized 6-ethoxy-4-methylcoumarin to determine its biological activity, revealing slight cytotoxic effects at certain doses and antioxidant activity without altering oxidative status at all doses (Çelikezen et al., 2020).
Selective Cytotoxicity in Cancer Research
Coumarin derivatives have shown significant cytotoxicity against cancer cell lines, such as glioma cells, without affecting non-cancerous cells. This selective cytotoxicity is crucial for developing targeted cancer therapies (Vianna et al., 2012).
Synthesis and Antioxidant Activity
The synthesis of various 4-methylcoumarins, including structures similar to this compound, and their testing for radical-scavenging abilities have been a focus of research. These compounds have shown activities comparable to known antioxidants, suggesting their potential in therapeutic and food preservation applications (Ćavar et al., 2009).
Leukemia Cell Differentiation
Research on 5-oxygenated-6,7-methylenedioxycoumarins from Pterocaulon species indicates their potential in inducing differentiation in leukemia cells. This points towards possible therapeutic roles in leukemia management (Riveiro et al., 2004).
Investigating Mutagenic and Genotoxic Effects
Studies on coumarin derivatives like this compound have also focused on assessing their mutagenic and genotoxic effects, crucial for understanding their safety profile in therapeutic applications (Maistro et al., 2015).
Metabolic Pathways and Stability
Research on structural modifications of 6,7-dihydroxycoumarins and their effects on glucuronidation pathways is relevant for understanding the metabolic stability and selectivity of compounds like this compound. This is important for enhancing their clinical application potential (Xia et al., 2015).
Properties
IUPAC Name |
2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-11(14)1-6-2-12(15)18-8-4-10-9(3-7(6)8)16-5-17-10/h2-4H,1,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRLFGNZWHKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659878 | |
Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-77-9 | |
Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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